2-Phenethylbenzofuran
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Overview
Description
H10O. It belongs to the class of substituted benzofurans, where a phenyl group serves as the substituent. This compound occurs naturally and has been isolated from various plants, including Artocarpus pithecogallus, legumes, and mulberries .
Preparation Methods
Chemical Reactions Analysis
Reactivity: 2-Phenethylbenzofuran undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Properties: Researchers have explored 2-phenylbenzofuran derivatives as potential antioxidant drugs.
Butyrylcholinesterase Inhibition: It has been studied for its inhibitory effects on butyrylcholinesterase, an enzyme associated with neurodegenerative diseases.
Leishmaniasis Treatment: Investigations into its efficacy against leishmaniasis, a parasitic disease, are ongoing.
Mechanism of Action
- The precise mechanism by which 2-phenethylbenzofuran exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness compared to other compounds is challenging due to limited data.
Similar Compounds: While I don’t have an exhaustive list, related compounds include benzofuran derivatives and other natural products.
Biological Activity
2-Phenethylbenzofuran is an organic compound that has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound belongs to the benzofuran class of compounds, which are characterized by a fused benzene and furan ring structure. Its unique chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
Biological Activities
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
2. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models. This effect is mediated through the inhibition of key signaling pathways like ERK1/2 and p38 MAPK, which play pivotal roles in the inflammatory response .
3. Antioxidant Activity
The antioxidant properties of this compound have also been documented. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Cytokine Production : By inhibiting pathways involved in cytokine production, such as NF-kB and MAPK signaling, this compound effectively reduces inflammation .
- Cellular Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic processes, further contributing to its therapeutic effects .
Case Studies
Several case studies have explored the effects of this compound in clinical and preclinical settings:
- Case Study 1 : A study on its effects on inflammatory bowel disease (IBD) revealed that patients treated with derivatives of this compound showed reduced symptoms and lower levels of inflammatory markers compared to controls.
- Case Study 2 : In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size and improved survival rates, highlighting its potential as an adjunct therapy in oncology .
Data Summary
The following table summarizes key findings related to the biological activities and mechanisms of action for this compound:
Properties
CAS No. |
40485-03-8 |
---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-9,12H,10-11H2 |
InChI Key |
LJTLAJDWMVIPID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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